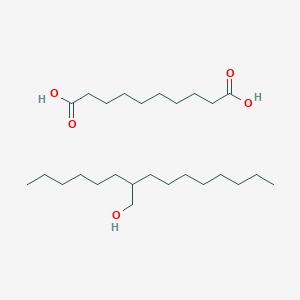
Decanedioic acid;2-hexyldecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanedioic acid;2-hexyldecan-1-ol is a compound formed by the combination of decanedioic acid and 2-hexyldecan-1-ol. 2-Hexyldecan-1-ol is a long-chain alcohol with the formula C16H34O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid can be achieved through the oxidation of castor oil . 2-Hexyldecan-1-ol can be synthesized through the Guerbet reaction, which involves the condensation of alcohols in the presence of a catalyst . The reaction conditions typically involve high temperatures and the use of catalysts such as alkali metals or their hydroxides.
Industrial Production Methods
Industrial production of decanedioic acid often involves the alkaline hydrolysis of castor oil, followed by distillation . 2-Hexyldecan-1-ol is produced industrially through the Guerbet reaction, which is scaled up to produce large quantities of the alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
Decanedioic acid;2-hexyldecan-1-ol undergoes various chemical reactions, including:
Oxidation: Decanedioic acid can be oxidized to produce shorter-chain dicarboxylic acids.
Reduction: 2-Hexyldecan-1-ol can be reduced to produce corresponding hydrocarbons.
Esterification: Both components can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Esterification: Acid catalysts like sulfuric acid are commonly used.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Corresponding hydrocarbons.
Esterification: Esters of decanedioic acid and 2-hexyldecan-1-ol.
Wissenschaftliche Forschungsanwendungen
Decanedioic acid;2-hexyldecan-1-ol has various applications in scientific research:
Wirkmechanismus
The mechanism of action of decanedioic acid;2-hexyldecan-1-ol involves its interaction with various molecular targets and pathways. Decanedioic acid can act as a precursor in metabolic pathways, leading to the production of energy and other essential molecules . 2-Hexyldecan-1-ol can interact with cell membranes, affecting their fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanedioic acid: Similar to other dicarboxylic acids like adipic acid and azelaic acid.
2-Hexyldecan-1-ol: Similar to other long-chain alcohols like 1-decanol and 1-dodecanol.
Uniqueness
I
Eigenschaften
CAS-Nummer |
402582-49-4 |
|---|---|
Molekularformel |
C26H52O5 |
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
decanedioic acid;2-hexyldecan-1-ol |
InChI |
InChI=1S/C16H34O.C10H18O4/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h16-17H,3-15H2,1-2H3;1-8H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
PUXAAPXWRTZECN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)CO.C(CCCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



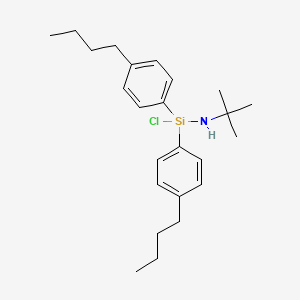

![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
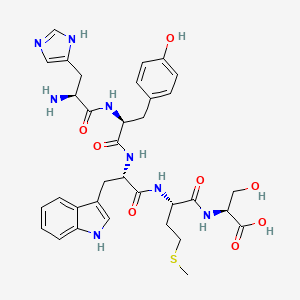
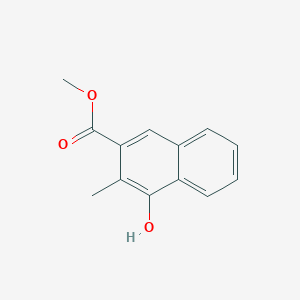
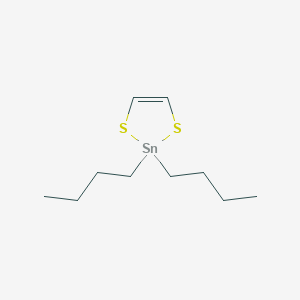
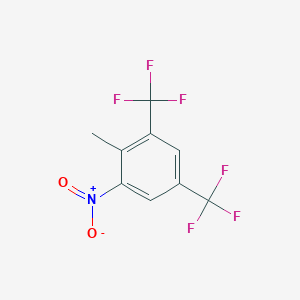
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
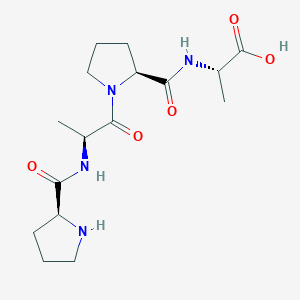
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)


![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
